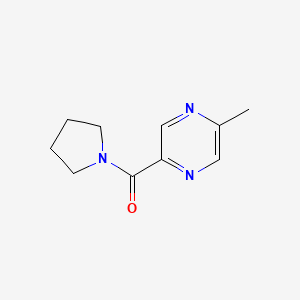

2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine

CAS No.: 1090854-34-4

Cat. No.: VC4764558

Molecular Formula: C10H13N3O

Molecular Weight: 191.234

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1090854-34-4 |

|---|---|

| Molecular Formula | C10H13N3O |

| Molecular Weight | 191.234 |

| IUPAC Name | (5-methylpyrazin-2-yl)-pyrrolidin-1-ylmethanone |

| Standard InChI | InChI=1S/C10H13N3O/c1-8-6-12-9(7-11-8)10(14)13-4-2-3-5-13/h6-7H,2-5H2,1H3 |

| Standard InChI Key | JIPMJZNWSVQTLZ-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(C=N1)C(=O)N2CCCC2 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine belongs to the pyrazine class of heterocyclic aromatic compounds. Key structural attributes include:

-

Pyrazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4.

-

Substituents: A methyl group at position 2 and a pyrrolidine-1-carbonyl group at position 5.

-

IUPAC name: (5-Methylpyrazin-2-yl)(pyrrolidin-1-yl)methanone .

Table 1: Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 191.23 g/mol | |

| SMILES | CC1=CN=C(C=N1)C(=O)N2CCCC2 | |

| InChI Key | JIPMJZNWSVQTLZ-UHFFFAOYSA-N | |

| Solubility | Not fully characterized |

Spectroscopic Data

Synthesis and Optimization Strategies

Primary Synthetic Routes

The synthesis of 2-methyl-5-(pyrrolidine-1-carbonyl)pyrazine typically involves sequential reactions:

-

Cyclization: Methylglyoxal reacts with 2-aminomalonamide in alkaline conditions to form 3-hydroxy-5-methylpyrazine-2-carboxylic acid .

-

Halogenation: Thionyl chloride converts the hydroxyl group to a chloro substituent .

-

Reduction: Catalytic hydrogenation (e.g., Pd/C) removes the halogen, yielding the final product .

Table 2: Comparative Synthesis Methods

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | NaOH (40%), 5–10°C, 6 hr | 71% | |

| Halogenation | Thionyl chloride, DMF, 80°C, 6 hr | 68% | |

| Reduction | Pd/C, H (2.0 MPa), 60°C, 12 hr | 71% |

Hybridization Approaches

Recent work on CHK1 inhibitors demonstrates the utility of scaffold hybridization. For instance, merging pyrazine carbonitriles with aminopyridines improved metabolic stability and oral bioavailability in preclinical models . Such strategies could be adapted to optimize 2-methyl-5-(pyrrolidine-1-carbonyl)pyrazine for drug-likeness.

Physicochemical and ADMET Considerations

Solubility and Permeability

Current data gaps exist for 2-methyl-5-(pyrrolidine-1-carbonyl)pyrazine, but predictive models suggest:

Metabolic Stability

Microsomal stability assays for hybrid pyrazine-pyridine compounds show <50% metabolism after 30 minutes in mouse liver microsomes, indicating resistance to oxidative degradation .

Applications in Drug Discovery

Oncology

Pyrazine derivatives are explored as chemosensitizers. For example, LY2606368 (a CHK1/2 inhibitor) potentiates DNA-damaging agents like gemcitabine in pancreatic cancer models .

Infectious Diseases

The pyrazinecarboxylic acid scaffold is critical in second-line antitubercular agents, suggesting potential repurposing opportunities for this compound .

Challenges and Future Directions

Synthetic Scalability

Current routes require optimization for industrial-scale production. Flow chemistry approaches could enhance yields during halogenation and reduction steps .

Target Deconvolution

Proteomic studies (e.g., thermal shift assays) are needed to identify primary targets. Fragment-based screening may elucidate binding motifs.

Toxicity Profiling

hERG inhibition and CYP450 interactions must be evaluated. Preliminary data on related compounds show hERG IC >10 μM, suggesting cardiac safety .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume